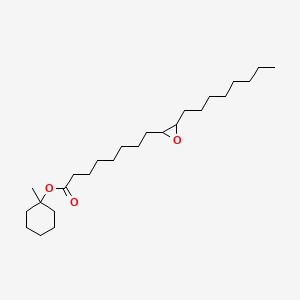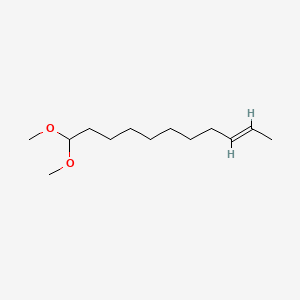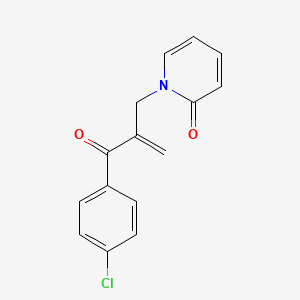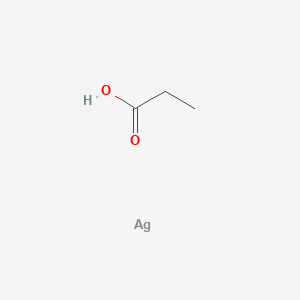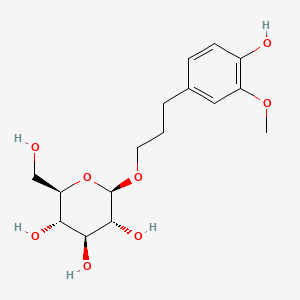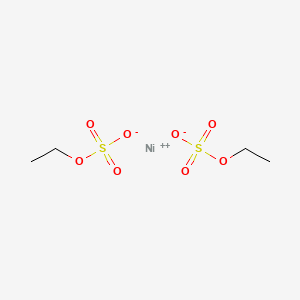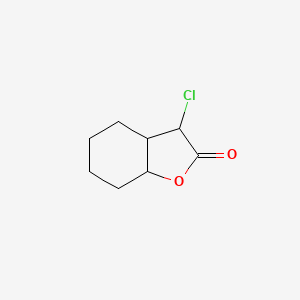
Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- is an organic compound with a complex structure It is characterized by the presence of a phenol group, a dimethylamino group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- typically involves multiple steps. One common method includes the alkylation of phenol with isopropyl bromide in the presence of a base to introduce the isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The isopropyl group can influence the compound’s hydrophobicity and overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-((methylamino)methyl)-4-(1-methylethyl)-: Similar structure but with a methylamino group instead of a dimethylamino group.
Phenol, 2-((dimethylamino)methyl)-4-(1-ethyl)-: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- is unique due to the presence of both the dimethylamino and isopropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in specific synthetic and research applications.
Propiedades
Número CAS |
92697-04-6 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C12H19NO/c1-9(2)10-5-6-12(14)11(7-10)8-13(3)4/h5-7,9,14H,8H2,1-4H3 |
Clave InChI |
NACIMMUSDHBIEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



